molecular formula C7HClNO5S- B11712589 6-Chloro-4-nitro-2-oxo-1,3-benzoxathiol-5-olate

6-Chloro-4-nitro-2-oxo-1,3-benzoxathiol-5-olate

Cat. No.: B11712589
M. Wt: 246.61 g/mol
InChI Key: PIYCWIMSQRUMRH-UHFFFAOYSA-M
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Description

6-Chloro-4-nitro-2-oxo-1,3-benzoxathiol-5-olate is a chemical compound with the molecular formula C9H4ClNO7S. It is known for its unique structure, which includes a benzoxathiol ring substituted with chlorine and nitro groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-4-nitro-2-oxo-1,3-benzoxathiol-5-olate typically involves the reaction of 6-chloro-2-oxo-1,3-benzoxathiol with nitric acid under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as acetic acid, and requires careful temperature control to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize costs .

Chemical Reactions Analysis

Types of Reactions

6-Chloro-4-nitro-2-oxo-1,3-benzoxathiol-5-olate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-Chloro-4-nitro-2-oxo-1,3-benzoxathiol-5-olate has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-Chloro-4-nitro-2-oxo-1,3-benzoxathiol-5-olate involves its interaction with specific molecular targets. The nitro group can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) that can induce cellular damage. Additionally, the compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C7HClNO5S-

Molecular Weight

246.61 g/mol

IUPAC Name

6-chloro-4-nitro-2-oxo-1,3-benzoxathiol-5-olate

InChI

InChI=1S/C7H2ClNO5S/c8-2-1-3-6(15-7(11)14-3)4(5(2)10)9(12)13/h1,10H/p-1

InChI Key

PIYCWIMSQRUMRH-UHFFFAOYSA-M

Canonical SMILES

C1=C2C(=C(C(=C1Cl)[O-])[N+](=O)[O-])SC(=O)O2

Origin of Product

United States

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